BMS-929075

Description

Structure

3D Structure

Properties

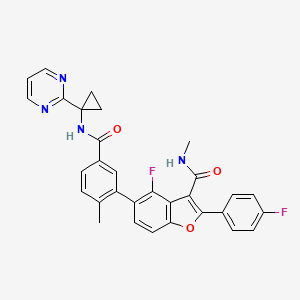

IUPAC Name |

4-fluoro-2-(4-fluorophenyl)-N-methyl-5-[2-methyl-5-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]phenyl]-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F2N4O3/c1-17-4-5-19(28(38)37-31(12-13-31)30-35-14-3-15-36-30)16-22(17)21-10-11-23-24(26(21)33)25(29(39)34-2)27(40-23)18-6-8-20(32)9-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,34,39)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAUGCMVNLZVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2(CC2)C3=NC=CC=N3)C4=C(C5=C(C=C4)OC(=C5C(=O)NC)C6=CC=C(C=C6)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217338-97-0 |

Source

|

| Record name | BMS-929075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217338970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-929075 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-929075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S38482CST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-929075: A Technical Guide to its Mechanism of Action as a Hepatitis C Virus NS5B Replicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-929075 is a potent and orally bioavailable allosteric inhibitor targeting the palm site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The compound has demonstrated significant antiviral activity across multiple HCV genotypes, with the exception of genotype 2, and has advanced into Phase 1 clinical studies.[1][2][3]

Core Mechanism of Action

BMS-929075 exerts its antiviral effect by non-competitively binding to an allosteric site within the palm domain of the HCV NS5B polymerase. This binding event induces a conformational change in the enzyme, thereby inhibiting its ability to catalyze the replication of the viral RNA genome. This allosteric inhibition is distinct from the mechanism of nucleoside/nucleotide inhibitors that act as chain terminators at the active site.

Signaling Pathway: HCV RNA Replication and Inhibition by BMS-929075

The following diagram illustrates the central role of NS5B polymerase in the HCV replication cycle and the inhibitory action of BMS-929075.

Caption: Allosteric inhibition of HCV NS5B polymerase by BMS-929075.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-929075 from in vitro and preclinical studies.

Table 1: In Vitro Antiviral Activity of BMS-929075 in HCV Replicon Assays

| HCV Genotype | Replicon Cell Line | EC50 (nM) |

| 1a | Huh-7 | Potent (EC50 > 100 nM not specified) |

| 1b | Huh-7 | Potent (EC50 > 100 nM not specified) |

| 2a | Huh-7 | > 100 |

| 3a | Huh-7 | Potent (EC50 > 100 nM not specified) |

| 4a | Huh-7 | Potent (EC50 > 100 nM not specified) |

| 5a | Huh-7 | Potent (EC50 > 100 nM not specified) |

Data derived from abstracts of scientific publications. Specific EC50 values were not available in the reviewed abstracts, but the compound was described as potent against these genotypes.[3]

Table 2: In Vitro Cytotoxicity of BMS-929075

| Cell Line | CC50 (µM) |

| Huh-7 | 60 |

| HepG2 | > 12.5 |

| Primary Human Hepatocytes | > 50 |

Table 3: Preclinical Pharmacokinetic Parameters of BMS-929075 in Rats

| Parameter | Value |

| Dose (IV) | 2 mg/kg |

| Dose (PO) | 6 mg/kg |

| Oral Bioavailability (F%) | 48% |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Methodology:

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 1b) is purified. A biotinylated RNA primer is annealed to a poly(A) template.

-

Reaction Mixture: The assay is performed in 96-well plates containing the NS5B enzyme, the primer/template complex, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Compound Addition: BMS-929075 is serially diluted in DMSO and added to the reaction wells.

-

Initiation of Polymerization: The reaction is initiated by the addition of a mixture of NTPs, including a radiolabeled nucleotide such as [³³P]-UTP.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes).

-

Termination and Detection: The reaction is stopped, and the biotinylated primer-template complex is captured on streptavidin-coated scintillation proximity assay (SPA) beads. The incorporation of the radiolabeled nucleotide is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzymatic activity, is calculated from the dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of BMS-929075.

-

Incubation: The cells are incubated for a period of 72 hours to allow for HCV replication and the expression of the reporter gene.

-

Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase activity).

-

Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., using a viability dye like calcein AM) is performed on the same cells to determine the compound's effect on cell health.

-

Data Analysis: The EC50 value (the concentration of the compound that inhibits 50% of HCV replication) and the CC50 value (the concentration that causes 50% cytotoxicity) are calculated from their respective dose-response curves. The selectivity index (SI) is determined by the ratio of CC50 to EC50.

Experimental Workflow: In Vitro Characterization of BMS-929075

The following diagram outlines the typical workflow for the in vitro evaluation of an anti-HCV compound like BMS-929075.

Caption: Workflow for the in vitro assessment of BMS-929075.

Preclinical Pharmacokinetics

BMS-929075 has demonstrated favorable pharmacokinetic properties in preclinical animal models, indicating good oral absorption and bioavailability.

Preclinical Pharmacokinetics Experimental Workflow

The diagram below illustrates the process for evaluating the pharmacokinetic profile of BMS-929075 in preclinical species.

References

- 1. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075) Advanced to Phase 1 Clinical Studies (Journal Article) | OSTI.GOV [osti.gov]

- 2. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075) Advanced to Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Synthesis of BMS-929075: A Potent Allosteric Inhibitor of HCV NS5B Replicase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-929075 is a potent, orally bioavailable, allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its discovery represents a significant advancement in the development of direct-acting antiviral agents for the treatment of HCV infection. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical profile of BMS-929075. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying scientific principles.

Introduction

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. Chronic HCV infection can lead to serious liver complications, including cirrhosis and hepatocellular carcinoma. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is essential for the replication of the viral genome and is a prime target for antiviral drug development.[1][2] BMS-929075 emerged from a dedicated drug discovery program aimed at identifying potent and safe inhibitors of this crucial viral enzyme.

Discovery of BMS-929075

The discovery of BMS-929075 was the result of a disciplined, structure-guided drug design and lead optimization effort. The program began with the identification of a novel benzofuran hit through high-throughput screening. Subsequent medicinal chemistry efforts focused on optimizing the potency, pharmacokinetic properties, and safety profile of this initial lead.

A key aspect of the optimization strategy was the use of a fragment-based approach, where different chemical moieties were systematically explored to enhance binding affinity and improve drug-like properties. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of BMS-929075 as a clinical candidate.

Experimental Workflow for Lead Optimization

References

Preclinical Profile of BMS-929075: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-929075 is a potent, orally bioavailable allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Identified as a palm site inhibitor, it has demonstrated significant antiviral activity across multiple HCV genotypes in preclinical studies. This document provides a comprehensive overview of the preclinical data for BMS-929075, including its in vitro potency, cytotoxicity, and in vivo pharmacokinetic profiles across several species. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. The mechanism of action is visually represented through a signaling pathway diagram. While showing promise in early studies, the clinical development of BMS-929075 was discontinued.

In Vitro Efficacy and Cytotoxicity

BMS-929075 has demonstrated potent inhibitory activity against various HCV genotypes in cell-based replicon assays. The compound's efficacy, as measured by the half-maximal effective concentration (EC50), and its cellular cytotoxicity, determined by the 50% cytotoxic concentration (CC50), are summarized below.

Table 1: In Vitro Potency of BMS-929075 in HCV Replicon Assays

| HCV Genotype | Replicon Cell Line | EC50 (nM) |

| 1a | Unknown | 9 |

| 1b | Unknown | 4 |

| 1b (C316N mutant) | Unknown | 18 |

Table 2: Cytotoxicity Profile of BMS-929075 [1]

| Cell Line | CC50 (µM) |

| Huh-7 | 60 |

| HepG2 | >12.5 |

| Primary Human Hepatocytes | >50 |

In Vivo Pharmacokinetics

The pharmacokinetic properties of BMS-929075 have been evaluated in several preclinical species, demonstrating good oral bioavailability and exposure. A summary of key pharmacokinetic parameters in rats, dogs, and monkeys is presented below.

Table 3: Pharmacokinetic Parameters of BMS-929075 in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | F (%) |

| Rat | 6 | PO | 7.5 | 4 | 54.5 | 48 |

| Dog | 5 | PO | 10.1 | 2 | 79.8 | 68 |

| Monkey | 5 | PO | 12.3 | 4 | 111 | 93 |

Experimental Protocols

HCV Replicon Assay

Objective: To determine the in vitro antiviral potency of BMS-929075 against different HCV genotypes.

Methodology:

-

Cell Culture: Huh-7 cells harboring HCV subgenomic replicons of the desired genotype are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with medium containing serial dilutions of BMS-929075.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve of HCV RNA levels versus compound concentration using a four-parameter logistic equation.

Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of BMS-929075 in various cell lines.

Methodology:

-

Cell Seeding: Huh-7, HepG2, or primary human hepatocytes are seeded into 96-well plates at an appropriate density.

-

Compound Exposure: After 24 hours, the cells are treated with a range of concentrations of BMS-929075.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Viability Assessment: Cell viability is determined using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.

In Vivo Pharmacokinetic Study

Objective: To characterize the pharmacokinetic profile of BMS-929075 in preclinical species following oral and intravenous administration.

Methodology:

-

Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are used. Animals are fasted overnight prior to dosing.

-

Drug Administration:

-

Intravenous (IV): BMS-929075 is formulated in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline) and administered as a bolus dose via a cannulated vein.

-

Oral (PO): The compound is formulated as a suspension or solution and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from a cannulated artery or vein at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Bioanalysis: Plasma concentrations of BMS-929075 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (F), are calculated using non-compartmental analysis software.

Mechanism of Action and Signaling Pathway

BMS-929075 functions as a non-nucleoside inhibitor that allosterically binds to the palm site of the HCV NS5B polymerase. This binding induces a conformational change in the enzyme, which ultimately prevents the polymerase from accommodating the RNA template and initiating RNA synthesis, thereby halting viral replication.

References

BMS-929075: A Technical Overview of a Novel Hepatitis C Virus NS5B Replicase Inhibitor

The groundbreaking discovery of BMS-929075, a potent, orally bioavailable allosteric inhibitor of the hepatitis C virus (HCV) NS5B replicase, was first detailed in the Journal of Medicinal Chemistry . The seminal paper, "Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075) Advanced to Phase 1 Clinical Studies," published by Yeung et al. on May 25, 2017, marked a significant advancement in the development of direct-acting antiviral agents against HCV.[1] This technical guide provides an in-depth analysis of the core findings presented in this publication, including quantitative data, detailed experimental methodologies, and a visualization of the compound's mechanism of action.

Quantitative Data Summary

The preclinical profile of BMS-929075 demonstrated promising characteristics for further development. Key quantitative data from the initial publication are summarized below for comparative analysis.

In Vitro Potency and Cytotoxicity

BMS-929075 exhibited potent inhibitory activity against various HCV genotypes. The cytotoxic profile was assessed in multiple cell lines to determine the therapeutic window.

| Assay Type | Cell Line/Genotype | Measurement | Value |

| HCV Replicon Assay | Genotype 1a | EC50 | Potent (specific value not publicly available) |

| Genotype 1b | EC50 | Potent (specific value not publicly available) | |

| Genotype 2a | EC50 | > 100 nM | |

| Other Genotypes | EC50 | Potent against genotypes 3a, 4a, 5a, 6a | |

| Cytotoxicity | Huh-7 | CC50 | 60 µM[1] |

| HepG2 | CC50 | > 12.5 µM[1] | |

| Primary Human Hepatocytes | CC50 | > 50 µM[1] |

Pharmacokinetic Profile in Preclinical Species

The pharmacokinetic properties of BMS-929075 were evaluated in male Sprague-Dawley rats, revealing excellent oral bioavailability and a favorable pharmacokinetic profile.[1]

| Species | Route | Dose | Cl (mL/min/kg) | t1/2 (hr) | Vss (L/kg) | Cmax (µM) | Tmax (hr) | AUC (µM·h) | F (%) |

| Rat | IV | 2 mg/kg | 1.7 | 4.7 | 0.7 | - | - | - | - |

| Rat | PO | 6 mg/kg | - | - | - | 7.5 | 4 | 54.5 | 48 |

Key Experimental Protocols

The discovery and characterization of BMS-929075 involved several key in vitro and in vivo experiments. The methodologies for these are detailed below.

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of BMS-929075 against the HCV NS5B RNA-dependent RNA polymerase was determined using a biochemical assay.

-

Enzyme: Recombinant HCV NS5B polymerase from various genotypes was expressed and purified.

-

Substrate: A biotinylated RNA template and primer were utilized with ribonucleoside triphosphates (rNTPs), including [33P]-UTP.

-

Procedure: The inhibitor, at varying concentrations, was pre-incubated with the NS5B enzyme. The polymerization reaction was initiated by the addition of the RNA template/primer and rNTPs. The reaction was allowed to proceed for a specified time at a controlled temperature.

-

Detection: The reaction was quenched, and the incorporated radiolabeled UTP was quantified using a scintillation counter after capturing the biotinylated RNA on a streptavidin-coated plate.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

HCV Replicon Assay

The antiviral activity of BMS-929075 in a cellular context was evaluated using HCV replicon-containing cell lines.

-

Cell Lines: Huh-7 cells harboring subgenomic HCV replicons of different genotypes were used. These replicons contained a luciferase reporter gene for quantification of viral replication.

-

Procedure: Replicon-containing cells were seeded in multi-well plates and treated with serial dilutions of BMS-929075. The cells were incubated for a period of 72 hours.

-

Detection: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.

-

Data Analysis: EC50 values, the concentration at which a 50% reduction in luciferase activity was observed, were determined from the dose-response curves.

Cytotoxicity Assay

The potential for BMS-929075 to induce cytotoxicity was assessed in various human cell lines.

-

Cell Lines: Huh-7, HepG2, and primary human hepatocytes were utilized.

-

Procedure: Cells were seeded in multi-well plates and exposed to a range of concentrations of BMS-929075 for 72 hours.

-

Detection: Cell viability was measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: CC50 values, the concentration that caused a 50% reduction in cell viability, were calculated from the dose-response data.

In Vivo Pharmacokinetic Study in Rats

The pharmacokinetic properties of BMS-929075 were determined in male Sprague-Dawley rats.

-

Dosing: A cohort of rats received an intravenous (IV) dose, while another cohort received an oral (PO) gavage dose of a formulated solution of BMS-929075.

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.

-

Analysis: The concentration of BMS-929075 in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as clearance (Cl), half-life (t1/2), volume of distribution (Vss), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F) were calculated using non-compartmental analysis.

Signaling Pathway and Mechanism of Action

BMS-929075 functions as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a site on the enzyme known as the palm I site, which is distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, thereby inhibiting its function.

Caption: Allosteric inhibition of HCV NS5B polymerase by BMS-929075.

The diagram above illustrates the mechanism of action. Under normal conditions, the HCV NS5B polymerase binds to the viral RNA template and incorporates ribonucleoside triphosphates to synthesize a new RNA strand. BMS-929075 binds to the allosteric palm site of the NS5B enzyme. This binding event is non-competitive with the natural substrates. The binding of BMS-929075 induces a conformational change in the polymerase, rendering it inactive and thereby halting the replication of the viral RNA. This allosteric mechanism of inhibition provides a distinct advantage, as it can be effective against viral strains that have developed resistance to active-site inhibitors.

References

An In-depth Technical Guide to BMS-929075 for Hepatitis C Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-929075 is a potent, orally bioavailable, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Bristol-Myers Squibb, this benzofuran-based compound targets the palm I site of the NS5B enzyme, a critical component of the viral replication machinery.[3][4] By binding to this allosteric site, BMS-929075 induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA.[3] The compound demonstrated potent and pan-genotypic activity in preclinical studies, leading to its advancement into Phase 1 clinical trials.[2][4] However, the clinical development of BMS-929075 was ultimately discontinued.[5] This guide provides a comprehensive overview of the technical data and experimental protocols associated with BMS-929075, serving as a valuable resource for researchers in the field of HCV drug discovery and virology.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-929075 from preclinical studies.

Table 1: In Vitro Potency of BMS-929075 Against HCV Replicons

| HCV Genotype/Subtype | Replicon Cell Line | EC50 (nM) |

| 1a (H77) | Huh-7 | 10 |

| 1b (Con1) | Huh-7 | 1.9 |

| 2a (JFH-1) | Huh-7.5 | >100 |

| 3a (S52) | Huh-7 | 18 |

| 4a (ED43) | Huh-7 | 7.4 |

Data extracted from Yeung et al., J Med Chem. 2017 May 25;60(10):4369-4385.[1][2]

Table 2: In Vitro Cytotoxicity of BMS-929075

| Cell Line | CC50 (µM) |

| Huh-7 | 60 |

| HepG2 | >12.5 |

| Primary Human Hepatocytes | >50 |

Data extracted from MedChemExpress product information, citing Yeung et al., J Med Chem. 2017 May 25;60(10):4369-4385.[6]

Table 3: Preclinical Pharmacokinetics of BMS-929075 in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (6 mg/kg) |

| T½ (h) | 1.8 | 3.5 |

| Cmax (µM) | 1.9 | 1.2 |

| AUC (µM·h) | 2.5 | 5.8 |

| Oral Bioavailability (%) | - | 48 |

Data extracted from MedChemExpress product information, citing Yeung et al., J Med Chem. 2017 May 25;60(10):4369-4385.[6]

Experimental Protocols

HCV Replicon Assay

The antiviral activity of BMS-929075 was determined using HCV replicon cell lines.

-

Cell Plating: Huh-7 cells harboring subgenomic HCV replicons of different genotypes were seeded in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

Compound Addition: The following day, the culture medium was replaced with fresh medium containing serial dilutions of BMS-929075. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of HCV RNA: After incubation, total cellular RNA was extracted, and the level of HCV RNA was quantified by real-time RT-PCR (TaqMan). The EC50 value, the concentration of the compound that inhibits 50% of HCV RNA replication, was calculated by non-linear regression analysis.

Cytotoxicity Assay

The potential cytotoxicity of BMS-929075 was assessed in various human liver cell lines.

-

Cell Plating: Huh-7, HepG2, or primary human hepatocytes were seeded in 96-well plates at an appropriate density in their respective growth media.

-

Compound Addition: After 24 hours, the cells were treated with serial dilutions of BMS-929075.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

Cell Viability Assessment: Cell viability was determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated.

Rat Pharmacokinetic Study

The pharmacokinetic properties of BMS-929075 were evaluated in male Sprague-Dawley rats.

-

Dosing: For intravenous administration, BMS-929075 was formulated in a suitable vehicle and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein. For oral administration, the compound was formulated in an appropriate vehicle and administered by oral gavage (e.g., 6 mg/kg).

-

Blood Sampling: Blood samples were collected from the jugular vein at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Bioanalysis: The concentration of BMS-929075 in plasma samples was determined by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

Caption: Allosteric inhibition of HCV NS5B polymerase by BMS-929075.

Experimental Workflow: HCV Replicon Assay

Caption: Workflow for determining the in vitro antiviral activity of BMS-929075.

Clinical Development

BMS-929075 was advanced into a Phase 1 clinical trial (NCT01525212) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and in patients with chronic HCV genotype 1 infection.[7][8] The study was a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial.[5] However, the trial was withdrawn prior to enrollment, and further clinical development of BMS-929075 was discontinued.[5] The reasons for the discontinuation have not been publicly disclosed.

Conclusion

BMS-929075 is a well-characterized allosteric inhibitor of the HCV NS5B polymerase with potent preclinical antiviral activity and favorable pharmacokinetic properties in animal models. While its clinical development was halted, the extensive preclinical data available for BMS-929075, as detailed in this guide, provides a valuable foundation for researchers engaged in the discovery and development of novel anti-HCV agents. The information on its mechanism of action, in vitro and in vivo properties, and the associated experimental methodologies can inform the design of new compounds and the development of assays to evaluate their potential as effective HCV inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075) Advanced to Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BMS-929075 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075) Advanced to Phase 1 Clinical Studies (Journal Article) | OSTI.GOV [osti.gov]

- 8. go.drugbank.com [go.drugbank.com]

BMS-929075: An In-Depth Examination of a Discontinued Hepatitis C Drug Candidate's Safety Profile

Kenilworth, NJ – November 20, 2025 – BMS-929075, a once-promising oral antiviral agent for the treatment of chronic Hepatitis C, was discontinued during early-stage clinical development. This in-depth guide synthesizes the publicly available information regarding its safety and toxicology profile, offering valuable insights for researchers, scientists, and drug development professionals. While comprehensive quantitative data remains largely proprietary to its developer, Bristol Myers Squibb, this whitepaper pieces together available preclinical and clinical information to construct a cohesive overview.

Executive Summary

BMS-929075 is a potent, allosteric inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its development was halted at Phase 1, a stage primarily focused on evaluating the safety, tolerability, and pharmacokinetics of an investigational drug in a small number of subjects. The specific reasons for the discontinuation of BMS-929075 have not been publicly disclosed, a common practice for investigational compounds that do not advance. This guide will delve into the known preclinical data, the design of its clinical trials, and the potential safety considerations for this class of antiviral compounds.

Preclinical Safety and Toxicology

Detailed preclinical toxicology reports for BMS-929075 are not available in the public domain. However, some insights can be gleaned from available in vitro and animal pharmacokinetic data.

In Vitro Cytotoxicity

Initial in vitro studies provided an early assessment of the compound's potential for cellular toxicity.

| Cell Line | CC50 (µM) |

| Huh-7 | 60 |

| HepG2 | >12.5 |

| Primary Human Hepatocytes | >50 |

Caption : Table 1: In vitro cytotoxicity of BMS-929075 in various liver-derived cell lines.

The data indicates a degree of cytotoxicity in the Huh-7 cell line, while HepG2 and primary human hepatocytes appeared less susceptible within the tested concentrations. These findings are a critical early step in identifying potential for drug-induced liver injury.

Animal Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats offered a preliminary understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Route of Administration | Dose (mg/kg) | Bioavailability (%) |

| Intravenous (IV) | 2 | N/A |

| Oral (PO) | 6 | 48 |

Caption : Table 2: Pharmacokinetic parameters of BMS-929075 in rats.[2]

A 48% oral bioavailability in rats suggests reasonable absorption from the gastrointestinal tract.[2] Understanding the metabolic fate of a compound is crucial for toxicology, as metabolites can sometimes be more toxic than the parent drug. One area of investigation for compounds of this nature is their potential to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions. In silico predictions suggested that BMS-929075 could be an inhibitor of CYP2C8, a key enzyme in the metabolism of many clinically used drugs.[1]

Clinical Safety Profile

The clinical development program for BMS-929075 included two registered Phase 1 trials.

Clinical Trial Overview

| Trial Identifier | Status | Population | Purpose |

| NCT01525212 | Withdrawn | Hepatitis C Virus (HCV) Infected Patients | To evaluate the antiviral activity, safety, tolerability, and pharmacokinetics of multiple ascending doses. |

| ACTRN12611001038987 | Not yet recruiting (status may not be updated) | Healthy Subjects | To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. |

Caption : Table 3: Registered Phase 1 clinical trials for BMS-929075.[1][3]

The withdrawal of the NCT01525212 trial before patient enrollment is a significant event in the drug's history, though the reasons for this are not publicly stated.[4] Information regarding the completion or outcomes of the trial in healthy subjects (ACTRN12611001038987) is not available in the public record.

Potential Safety Considerations for HCV NS5B Inhibitors

While specific adverse events for BMS-929075 are not documented, the class of HCV NS5B polymerase inhibitors has been associated with a range of safety considerations during development. These can include, but are not limited to:

-

Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common adverse events in early-phase clinical trials.

-

Hepatic Effects: As the liver is the primary site of both HCV replication and drug metabolism, monitoring for elevations in liver enzymes (ALT, AST) is a standard part of safety evaluation.

-

Off-Target Effects: Unintended interactions with other host cell proteins or enzymes can lead to unexpected toxicities.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology studies of BMS-929075 are not publicly available. However, a general understanding of the methodologies typically employed in preclinical and early clinical development can be described.

In Vitro Cytotoxicity Assay Workflow

Caption : Workflow for a typical in vitro cytotoxicity assay.

Phase 1 Single Ascending Dose (SAD) Study Design

Caption : A simplified representation of a Phase 1 SAD study design.

Conclusion

References

- 1. BMS-929075 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Integration of Consortia Recommendations for Justification of Animal Use Within Current and Future Drug Development Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patient safety - Bristol Myers Squibb [bms.com]

Methodological & Application

Application Notes: In Vitro Profiling of BMS-929075, an Allosteric Inhibitor of HCV NS5B Polymerase

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-929075 is a potent, orally bioavailable allosteric inhibitor targeting the palm site of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[1][2] As the catalytic core of the HCV replication machinery, NS5B is a primary target for direct-acting antiviral (DAA) agents.[3][4] BMS-929075's mechanism of action involves binding to an allosteric site within the palm domain of the polymerase, leading to the inhibition of viral RNA replication.[1][5] This document outlines detailed protocols for the in vitro assessment of BMS-929075's antiviral activity and cytotoxicity.

Quantitative Data Summary

The following table summarizes the in vitro activity of BMS-929075 from key assays.

| Assay Type | Cell Line/Enzyme | Parameter | Value | Reference |

| Cytotoxicity | Huh-7 | CC50 | 60 µM | [1] |

| Cytotoxicity | HepG2 | CC50 | >12.5 µM | [1] |

| Cytotoxicity | Primary Human Hepatocytes | CC50 | >50 µM | [1] |

| Antiviral Activity | HCV Replicon Cells | EC50 | Potent, sub-nanomolar to low nanomolar range | [2][6] |

| Enzymatic Inhibition | Purified NS5B Polymerase | IC50 | Nanomolar range | [7] |

Signaling Pathway

The HCV NS5B polymerase is central to the viral replication process. It utilizes the positive-strand viral RNA as a template to synthesize a negative-strand intermediate, which then serves as a template for the production of new positive-strand viral genomes. This process occurs within a membrane-associated replication complex. BMS-929075, as an allosteric inhibitor, does not bind to the active site where nucleotide incorporation occurs. Instead, it binds to the palm subdomain of the enzyme, inducing a conformational change that ultimately inhibits the polymerase's function.[1][8]

Caption: HCV NS5B RNA replication pathway and the inhibitory action of BMS-929075.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This assay measures the ability of BMS-929075 to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

BMS-929075 stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 16-24 hours.

-

Prepare serial dilutions of BMS-929075 in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of BMS-929075. Include vehicle-only (DMSO) controls.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is linked to replicon replication levels.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NS5B Polymerase Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the direct inhibitory effect of BMS-929075 on the enzymatic activity of purified HCV NS5B polymerase.

Materials:

-

Highly purified, recombinant HCV NS5B polymerase.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

RNA template (e.g., homopolymeric C).

-

Radiolabeled nucleotides (e.g., [33P]-CTP) and non-radiolabeled NTPs.

-

BMS-929075 stock solution in DMSO.

-

96-well assay plates.

-

TCA (trichloroacetic acid) solution.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, add the assay buffer, RNA template, and serially diluted BMS-929075.

-

Add the NS5B polymerase to each well and pre-incubate for a defined period (e.g., 60 minutes) to allow for compound binding.

-

Initiate the polymerase reaction by adding a mixture of NTPs, including the radiolabeled nucleotide.

-

Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at the optimal temperature for the enzyme.

-

Stop the reaction by adding 10% TCA to precipitate the newly synthesized RNA.

-

Transfer the precipitated RNA to a filter plate, wash, and quantify the incorporated radiolabel using a scintillation counter.

-

Determine the 50% inhibitory concentration (IC50) by analyzing the dose-response curve of enzyme activity versus inhibitor concentration.

Cytotoxicity Assay (CC50 Determination)

This assay assesses the general toxicity of BMS-929075 to host cells.

Materials:

-

Huh-7 or other relevant cell lines.

-

Cell culture medium.

-

BMS-929075 stock solution in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).

-

Plate reader.

Protocol:

-

Plate cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of BMS-929075, including a vehicle control.

-

Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow Diagram

Caption: A generalized workflow for the in vitro characterization of BMS-929075.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075) Advanced to Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Inhibition for BMS-791325, a Novel Non-nucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Cell-Based Assays Using BMS-929075

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-929075 is a potent, orally active allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It binds to the palm I site of the enzyme, inducing a conformational change that prevents the initiation of RNA synthesis. This document provides detailed protocols for cell-based assays to evaluate the antiviral activity and cytotoxicity of BMS-929075.

Mechanism of Action

BMS-929075 is a non-nucleoside inhibitor that targets the NS5B polymerase, a key enzyme in the HCV replication complex. By binding to an allosteric site, it disrupts the enzyme's function, thereby inhibiting viral RNA replication.

Data Presentation

Antiviral Activity of BMS-929075 in HCV Replicon Assays

| HCV Genotype | Cell Line | Assay Format | EC50 (nM) |

| 1a | Huh-7 | Luciferase Reporter | 3 |

| 1b | Huh-7 | Luciferase Reporter | 7 |

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication.

Cytotoxicity of BMS-929075 in Various Cell Lines

| Cell Line | Assay Type | CC50 (µM) |

| Huh-7 | Not specified | 60 |

| HepG2 | Not specified | >12.5 |

| Primary Human Hepatocytes | Not specified | >50 |

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% reduction in cell viability.

Signaling Pathway

Caption: HCV Replication Cycle and Inhibition by BMS-929075.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol describes a high-throughput assay to determine the anti-HCV activity of BMS-929075 using a luciferase reporter replicon system.

Caption: Workflow for the HCV Replicon Luciferase Assay.

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

BMS-929075

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates (white, clear bottom)

-

Luciferase assay reagent

-

Luminometer

-

Cell Seeding:

-

Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of BMS-929075 in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 100 nM to 0.01 nM).

-

Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of BMS-929075. Include vehicle controls (medium with DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay (Neutral Red Uptake)

This protocol measures the cytotoxicity of BMS-929075 by assessing the uptake of neutral red dye by viable cells.

Caption: Workflow for the Neutral Red Cytotoxicity Assay.

-

Huh-7, HepG2, or other relevant cell lines

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

BMS-929075

-

DMSO

-

96-well cell culture plates (clear)

-

Neutral Red solution (0.4% in water)

-

Phosphate-Buffered Saline (PBS)

-

Destain solution (50% ethanol, 49% water, 1% acetic acid)

-

Microplate reader

-

Cell Seeding:

-

Seed 100 µL of cells at a density of 1 x 10^5 cells/mL in a 96-well plate.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of BMS-929075 in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle and untreated controls.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Neutral Red Staining:

-

Remove the treatment medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.

-

Incubate for 2-3 hours at 37°C.

-

-

Washing and Dye Extraction:

-

Remove the Neutral Red-containing medium and wash the cells once with 150 µL of PBS.

-

Add 150 µL of destain solution to each well.

-

Shake the plate for 10 minutes on an orbital shaker to extract the dye.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Application Notes and Protocols for BMS-929075 in Huh-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-929075 is recognized as a potent, orally active allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] While its primary application is in antiviral research, BMS-929075 has also demonstrated cytotoxic effects against the human hepatocellular carcinoma cell line, Huh-7.[2] These application notes provide detailed protocols for the use of BMS-929075 in Huh-7 cells, covering essential aspects from basic cell culture to the assessment of its cytotoxic and potential anti-cancer effects. The provided methodologies will enable researchers to investigate the cellular and molecular responses of Huh-7 cells to BMS-929075 treatment.

Quantitative Data Summary

The following table summarizes the known quantitative data for the effects of BMS-929075 on Huh-7 cells.

| Parameter | Cell Line | Value | Assay | Reference |

| Cytotoxic Concentration 50% (CC50) | Huh-7 | 60 µM | CellTiter-Blue Assay | [2] |

Experimental Protocols

Huh-7 Cell Culture

A foundational requirement for studying the effects of any compound is the proper maintenance of the cell line.

Materials:

-

Huh-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.[3]

-

Cell Thawing:

-

Rapidly thaw the cryovial of Huh-7 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

-

Cell Maintenance:

-

Subculturing:

-

Aspirate the old medium and wash the cells once with PBS.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes until the cells detach.

-

Neutralize the trypsin by adding 4-6 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 300 x g for 3 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks at a split ratio of 1:2 to 1:4.[3]

-

Preparation of BMS-929075 Stock Solution

Proper preparation of the compound is critical for experimental reproducibility.

Materials:

Protocol:

-

Based on its chemical properties, BMS-929075 is soluble in DMSO.

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of BMS-929075 powder in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of BMS-929075 on the metabolic activity of Huh-7 cells, which is an indicator of cell viability.

Materials:

-

Huh-7 cells

-

BMS-929075

-

96-well plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed Huh-7 cells in a 96-well plate at a density of 8 x 10^3 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[9]

-

Prepare serial dilutions of BMS-929075 in a complete growth medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of BMS-929075. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with BMS-929075.

Materials:

-

Huh-7 cells

-

BMS-929075

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed Huh-7 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of BMS-929075 for a specified duration (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[11][12]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of specific proteins involved in signaling pathways.

Materials:

-

Huh-7 cells

-

BMS-929075

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed Huh-7 cells in 6-well plates or 10 cm dishes and treat with BMS-929075 as required.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Determine the protein concentration of the supernatant using a protein assay kit.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[13][14][15][16]

Visualizations

Proposed Mechanism of Action of BMS-929075 in Huh-7 Cells

While BMS-929075 is a known inhibitor of HCV NS5B polymerase, its cytotoxic effects on Huh-7 cells may be due to off-target effects on host cell processes. A plausible hypothesis is that at high concentrations, BMS-929075 may interfere with cellular kinases involved in cell survival and proliferation signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.

Caption: Proposed inhibitory effect of BMS-929075 on key cell signaling pathways in Huh-7 cells.

Experimental Workflow for Assessing BMS-929075 Effects

The following diagram outlines a logical workflow for characterizing the activity of BMS-929075 in Huh-7 cells.

References

- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 2. Hepatitis C Virus Cell-Cell Transmission and Resistance to Direct-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]

- 6. Dimethylsulfoxide (DMSO) for cell culture [shop.pan-biotech.de]

- 7. 40470005-1 | DMSO Bio-Max, Cell Culture Grade Clinisciences [clinisciences.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the development of NS5B polymerase inhibitors for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. Advancing anti-cancer modalities in cancer care - Bristol Myers Squibb [bms.com]

- 15. Induction of apoptosis on K562 cell line and double strand breaks on colon cancer cell line expressing high affinity receptor for granulocyte macrophage-colony stimulating factor (GM-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: BMS-929075 for Antiviral Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-929075 is a potent, orally bioavailable, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the viral replication machinery, the NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. BMS-929075 binds to the palm I site of the enzyme, inducing a conformational change that prevents the initiation of RNA synthesis. These application notes provide detailed protocols for the antiviral screening of BMS-929075 using industry-standard HCV replicon assays and cytotoxicity assessments.

Data Presentation

Antiviral Activity

| Compound | HCV Genotype | EC50 (nM) | Cell Line | Assay Type |

| BMS-791325 | Genotype 1a | 3 | Huh-7 | Subgenomic Replicon |

| BMS-791325 | Genotype 1b | 7 | Huh-7 | Subgenomic Replicon |

Data for BMS-791325 is provided as a surrogate to indicate the typical potency of this class of inhibitors.[1]

Cytotoxicity Profile

The cytotoxic effects of BMS-929075 have been evaluated in several human liver-derived cell lines. The 50% cytotoxic concentration (CC50) is a critical parameter for determining the therapeutic index of an antiviral compound (CC50/EC50).

| Compound | Cell Line | CC50 (µM) |

| BMS-929075 | Huh-7 | 60 |

| BMS-929075 | HepG2 | >12.5 |

| BMS-929075 | Primary Human Hepatocytes | >50 |

[2]

Signaling Pathway

The following diagram illustrates the Hepatitis C Virus (HCV) replication cycle and the specific step inhibited by BMS-929075.

Caption: Mechanism of action of BMS-929075 in the HCV replication cycle.

Experimental Workflow

The following diagram outlines the general workflow for screening antiviral compounds like BMS-929075 using a cell-based HCV replicon assay.

Caption: Workflow for antiviral screening of BMS-929075.

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes a method to determine the 50% effective concentration (EC50) of BMS-929075 using a stable HCV subgenomic replicon cell line that expresses a reporter gene (e.g., luciferase).

Materials:

-

HCV subgenomic replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration optimized for cell line maintenance)

-

BMS-929075

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

96-well or 384-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.

-

Seed the cells into 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of BMS-929075 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 1 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Include a "vehicle control" (DMSO only) and a "no-treatment control".

-

Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the compound dilutions.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

-

Luciferase Assay:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves adding a volume of reagent equal to the culture medium volume to each well.

-

Mix the contents by gentle shaking for 2-5 minutes to induce cell lysis.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data to the vehicle control (0% inhibition) and a positive control or background (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

-

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol is designed to be run in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of BMS-929075.

Materials:

-

Huh-7 cells (or the same replicon-containing cell line used in the antiviral assay)

-

Complete DMEM

-

BMS-929075

-

DMSO, cell culture grade

-

96-well or 384-well opaque-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the cells into opaque-walled 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare and add the serial dilutions of BMS-929075 to the cells as described in Protocol 1, Step 2.

-

-

Incubation:

-

Incubate the plates for the same duration as the antiviral assay (48 to 72 hours) at 37°C in a 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with medium only).

-

Normalize the data to the vehicle control (representing 100% cell viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the CC50 value using a non-linear regression curve fit.

-

Conclusion

BMS-929075 is a specific and potent inhibitor of the HCV NS5B polymerase. The provided protocols offer a robust framework for evaluating its antiviral efficacy and cytotoxicity in a cell-based format. These assays are essential for the preclinical characterization of direct-acting antiviral agents and can be adapted for high-throughput screening campaigns. A careful determination of both EC50 and CC50 values is crucial for assessing the therapeutic potential of BMS-929075 and other antiviral candidates.

References

Application Notes and Protocols for BMS-929075 Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-929075 is a potent, orally bioavailable allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B replicase.[1] It targets the palm site of the RNA-dependent RNA polymerase, a crucial enzyme for viral replication. These application notes provide a comprehensive guide for the preclinical evaluation of BMS-929075, detailing its mechanism of action, key in vitro and in vivo experimental designs, and relevant protocols.

Mechanism of Action

BMS-929075 functions as a non-nucleoside inhibitor of the HCV NS5B polymerase. By binding to an allosteric site in the palm domain of the enzyme, it induces a conformational change that ultimately blocks the initiation of RNA synthesis, thereby inhibiting viral replication.

Quantitative Data Summary

The following tables summarize the in vitro potency and cytotoxicity profile of BMS-929075.

Table 1: In Vitro Anti-HCV Activity of BMS-929075

| HCV Genotype | Replicon Cell Line | EC50 (nM) |

| 1a | Huh-7 | 1.9 |

| 1b | Huh-7 | 1.9 |

| 2a | Huh-7 | >100 |

| 3a | Huh-7 | 2.5 |

| 4a | Huh-7 | 1.2 |

| 5a | Huh-7 | 1.1 |

| 6a | Huh-7 | 3.6 |

Table 2: Cytotoxicity Profile of BMS-929075

| Cell Line | CC50 (µM) |

| Huh-7 | 60 |

| HepG2 | >12.5 |

| Primary Human Hepatocytes | >50 |

Table 3: Pharmacokinetic Parameters of BMS-929075 in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (6 mg/kg) |

| T1/2 (h) | 2.1 | 3.3 |

| Cmax (µM) | 1.5 | 1.2 |

| AUC (µM*h) | 2.9 | 4.2 |

| Bioavailability (%) | - | 48 |

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for determining the anti-HCV potency of BMS-929075 in a cell-based system.

Protocol:

-

Cell Seeding: Seed Huh-7 cells that stably express an HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and G418 for selection.

-

Compound Preparation: Prepare a series of 2-fold dilutions of BMS-929075 in DMEM.

-

Treatment: After 24 hours of cell seeding, replace the medium with the prepared dilutions of BMS-929075. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., another known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. The luciferase reporter gene is typically part of the replicon and its activity correlates with the level of HCV RNA replication.

-

Data Analysis: Plot the luciferase activity against the concentration of BMS-929075 and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for assessing the off-target cytotoxic effects of BMS-929075.

Protocol:

-

Cell Seeding: Seed Huh-7 or HepG2 cells in 96-well plates at a density of 5,000 cells per well in DMEM with 10% FBS.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of BMS-929075.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the cell viability against the compound concentration and calculate the CC50 value.

In Vivo Pharmacokinetic Study in Rats

This study design provides essential information on the absorption, distribution, metabolism, and excretion (ADME) properties of BMS-929075.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV): Administer a single dose of BMS-929075 (e.g., 2 mg/kg) in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

-

Oral (PO): Administer a single dose of BMS-929075 (e.g., 6 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.

-

-

Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of BMS-929075 in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC). Calculate oral bioavailability by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Clinical Context

BMS-929075 was advanced to Phase 1 clinical studies. A multiple ascending dose study in patients infected with Hepatitis C Virus (HCV) was registered under the identifier NCT01529075. The results of this clinical trial have not been publicly posted. The preclinical data presented here provided the foundational evidence for its progression into human trials.

References

Application Notes and Protocols: BMS-929075 and Combination Strategies for HCV Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health concern, necessitating the development of potent and effective antiviral therapies. Direct-acting antivirals (DAAs) have revolutionized HCV treatment by targeting specific viral proteins essential for replication. BMS-929075 is a potent, orally active, allosteric inhibitor that targets the palm site of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral genome replication. While the clinical development of BMS-929075 was discontinued, its mechanism of action and the broader strategy of combining different classes of HCV inhibitors remain highly relevant for ongoing antiviral research and drug development.

These application notes provide an overview of BMS-929075, its mechanism of action, and detail protocols for evaluating its antiviral activity in combination with other HCV inhibitors using in vitro replicon assays. A case study of a clinically successful triple-combination therapy involving a BMS NS5B inhibitor is presented to illustrate the power of combination strategies.

Mechanism of Action: BMS-929075

BMS-929075 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that act as chain terminators during RNA synthesis, BMS-929075 binds to an allosteric site on the enzyme, specifically the palm region. This binding induces a conformational change in the NS5B polymerase, rendering it inactive and thereby inhibiting viral RNA replication.

Combination Therapy: A Cornerstone of HCV Treatment

The high mutation rate of HCV can lead to the rapid emergence of drug-resistant variants. To overcome this, combination therapy using DAAs with different mechanisms of action is the standard of care. This approach enhances antiviral efficacy, broadens the spectrum of activity against different HCV genotypes, and reduces the likelihood of treatment failure due to resistance.

A common and effective combination strategy involves targeting three distinct viral proteins:

-

NS3/4A Protease: This enzyme is responsible for cleaving the HCV polyprotein into mature viral proteins.

-